molecular formula C5H5BrN2O B176818 5-bromo-1-methylpyrimidin-2(1H)-one CAS No. 14248-01-2

5-bromo-1-methylpyrimidin-2(1H)-one

Cat. No. B176818
CAS RN: 14248-01-2
M. Wt: 189.01 g/mol
InChI Key: PTRMFRSWZCJCSP-UHFFFAOYSA-N
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Description

5-Bromo-1-methylpyrimidin-2(1H)-one, also known as 5-bromomethylpyrimidine-2-one, is a heterocyclic compound that is widely used in the synthesis of organic compounds. It is a versatile building block for many complex molecules, and it can be used in a variety of applications, including drug synthesis, materials science, and biochemistry.

Scientific Research Applications

1. Regioselective Reaction Studies

5-Bromo-1-methylpyrimidin-2(1H)-one has been studied for its regioselective reactions. For instance, Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, which led to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This research contributes to the understanding of the chemical behavior of 5-bromo-1-methylpyrimidin-2(1H)-one derivatives in the presence of ammonia (Doulah et al., 2014).

2. Synthesis of Pyrimidine Derivatives

The compound is instrumental in synthesizing pyrimidine derivatives. Mousavi et al. (2020) described a unique one-pot, simultaneous nitrodebromination, and methyl bromonitration of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives. Such studies demonstrate the potential of 5-bromo-1-methylpyrimidin-2(1H)-one in the field of organic synthesis (Mousavi et al., 2020).

properties

IUPAC Name

5-bromo-1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-3-4(6)2-7-5(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRMFRSWZCJCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162056
Record name 2(1H)-Pyrimidinone, 5-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-methylpyrimidin-2(1H)-one

CAS RN

14248-01-2
Record name 2(1H)-Pyrimidinone, 5-bromo-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014248012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14248-01-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyrimidinone, 5-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromopyrimidin-2(1H)-one (3 g), methyliodide (1.1 mL) and K2CO3 (2.4 g) in N,N-dimethylformamide (60 mL) is stirred for 5 hours at room temperature. The mixture is filtered and the mother liquor is concentrated. The residue is partitioned between water and dichloromethane. The organic phase is washed with brine, dried (MgSO4) and concentrated to give the title compound. Yield: 385 mg; LC (method 9): tR=0.25 min; Mass spectrum (ESI+): m/z=189 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

With cooling with ice, potassium carbonate (7.56 g, 54.7 mmol) and methyl iodide (1.27 ml, 20.3 mmol) were added to a dimethyl sulfoxide (100 mL) solution of 5-bromo-2-hydroxypyrimidine hydrobromide (4.0 g, 15.6 mmol), and stirred at 15° C. for 16 hours. Water was added to the reaction mixture, and extracted three times with ethyl acetate. The organic layer was washed with saturated brine, dried with anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was suspended in ethyl acetate, then filtered and dried to obtain the entitled compound (1.33 g, 45%).
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
45%

Synthesis routes and methods III

Procedure details

The title compound was prepared from (S)-6-(2-hydroxy-2-methylpropyl)-6-phenyl-3-((S)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-1,3-oxazinan-2-one and 5-bromo-1-methylpyrimidin-2(1H)-one following a procedure analogous to that described in Example 1 Step 3. 5-bromo-1-methylpyrimidin-2(1H)-one was prepared from 5-bromopyrimidin-2-ol following a procedure analogous to that described in Example 1 Step 2. LC-MS Method 2 tR=1.068 min, m/z=462.1; 1H NMR (CD3OD) 0.95 (s, 3H), 1.28 (m, 3H), 1.54 (m, 3H), 2.15 (d, 2H), 2.20 (m, 1H), 2.47 (m, 2H), 3.04 (m, 1H), 3.63 (s, 2H), 5.56 (m, 1H), 7.06 (m, 2H), 7.29-7.37 (m, 7H), 8.40 (d, 1H), 8.81 (d, 1H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Hamaguchi, N Masuda, S Miyamoto, Y Shiina… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel class of phosphodiesterase 10A inhibitors with potent PDE10A inhibitory activity and reduced CYP3A4 inhibition was designed and synthesized starting from 2-[4-({[1-methyl-4-(…
Number of citations: 24 www.sciencedirect.com
濵口渉 - 2016 - u-shizuoka-ken.repo.nii.ac.jp
第二節 化合物の合成 9 第三節 PDE10A 阻害活性および代謝安定性の評価結果ならびに考察 13 第四節 行動薬理試験における薬効評価 19 第五節 本章のまとめ 22 第二章 CYP3A4 阻害を減弱…
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

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